Product packaging for 2-Propyl-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 882881-03-0)

2-Propyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1511071
CAS No.: 882881-03-0
M. Wt: 160.22 g/mol
InChI Key: SRJPRDXEMAXPIR-UHFFFAOYSA-N
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Description

2-Propyl-1H-pyrrolo[2,3-c]pyridine ( 882881-03-0) is an organic compound with the molecular formula C 10 H 12 N 2 and a molecular weight of 160.22 g/mol . This pyrrolopyridine derivative is part of a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Pyrrolopyridine scaffolds, such as the 1H-pyrrolo[2,3-c]pyridine core found in this compound, are recognized as privileged structures in the development of novel pharmacologically active agents . Specifically, closely related 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively investigated and described in scientific literature as potent kinase inhibitors . These inhibitors can play a crucial role in probing cellular signaling pathways and are valuable tools for studying diseases like cancer, autoimmune disorders, and inflammatory conditions . While the specific biological activity and mechanism of action for this compound require further investigation by researchers, its structural similarity to these bioactive compounds makes it a valuable building block for constructing chemical libraries and exploring structure-activity relationships. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B1511071 2-Propyl-1H-pyrrolo[2,3-c]pyridine CAS No. 882881-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-3-9-6-8-4-5-11-7-10(8)12-9/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPRDXEMAXPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743818
Record name 2-Propyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882881-03-0
Record name 2-Propyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Propyl 1h Pyrrolo 2,3 C Pyridine and Its Analogs

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The formation of the 6-azaindole (B1212597) scaffold, the core of 2-propyl-1H-pyrrolo[2,3-c]pyridine, can be achieved through several primary strategies. These approaches focus on the sequential or simultaneous formation of the fused pyrrole (B145914) and pyridine (B92270) rings.

Annulation of Pyrrole Nucleus to Pyridine Ring

This strategy involves the construction of a pyrrole ring onto a pre-existing, appropriately substituted pyridine ring. A common method in this category is the Fischer indole (B1671886) synthesis, although its application to azaindoles can be limited by the reaction conditions. magtech.com.cnresearchgate.net Another significant approach is the palladium-catalyzed annulation of ortho-iodoarylamines with alkynes, which has been successfully employed for the synthesis of 2,3-disubstituted 6-azaindoles. mdpi.com

A notable example involves the reaction of 3-amino-4-methylpyridines with electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA), leading to a formal [4+1] cyclization to form the 6-azaindole system. researchgate.netrsc.orgchemrxiv.org The reaction proceeds through the activation of the methyl group, followed by cyclization. rsc.org

Annulation of Pyridine Nucleus to Pyrrole Ring

Conversely, the pyridine ring can be constructed onto a pre-existing pyrrole nucleus. This approach is less common for 6-azaindoles but can be achieved through multi-step sequences involving the functionalization of the pyrrole ring followed by cyclization to form the fused pyridine ring. The nucleophilicity of the pyrrole ring is often exploited in these annulation reactions. researchgate.net

Synchronous Formation of the 6-Azaindole System

In some methodologies, the pyrrole and pyridine rings are formed in a concerted or tandem fashion. One such approach is the intramolecular Diels-Alder reaction of oxazoles, which provides direct access to the 6-azaindole core. nih.gov Another powerful method involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. nih.gov This process allows for the straightforward synthesis of substituted 6-azaindoles from readily available starting materials.

Targeted Synthesis of this compound Derivatives

The introduction of the 2-propyl group onto the 6-azaindole scaffold can be achieved either during the ring-forming process or by functionalization of a pre-formed pyrrolo[2,3-c]pyridine core.

Bartoli Reaction Approaches for 2-Alkyl and 2,3-Dialkyl Substitution

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, and it can be adapted for the synthesis of azaindoles. magtech.com.cnwikipedia.org The reaction typically involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com To synthesize a 2-propyl substituted 6-azaindole, a vinyl Grignard reagent bearing the propyl group at the appropriate position would be required. The reaction proceeds through a mdpi.commdpi.com-sigmatropic rearrangement, and the steric bulk of the ortho substituent on the nitroarene is often crucial for high yields. wikipedia.orgjk-sci.com While the classic Bartoli reaction uses three equivalents of the Grignard reagent, modifications using nitrosoarenes as starting materials only require two equivalents. wikipedia.orgjk-sci.com

Reactant 1Reactant 2Key FeaturesProduct Class
Ortho-substituted nitropyridinePropyl-substituted vinyl Grignard reagentForms the pyrrole ring onto the pyridine.2-Propyl-6-azaindole
Ortho-substituted nitrosopyridinePropyl-substituted vinyl Grignard reagentRequires fewer equivalents of Grignard reagent.2-Propyl-6-azaindole

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Intramolecular C-N Coupling)

Palladium-catalyzed cross-coupling reactions are versatile tools for the synthesis of functionalized heterocycles, including this compound. mdpi.comnih.gov

The Suzuki-Miyaura coupling reaction is a prominent method for forming carbon-carbon bonds. nih.gov In the context of synthesizing this compound, this could involve coupling a 2-halo-1H-pyrrolo[2,3-c]pyridine derivative with a propylboronic acid or its ester. nih.govorganic-chemistry.org Alternatively, a 2-borylated-1H-pyrrolo[2,3-c]pyridine can be coupled with a propyl halide. nih.gov The efficiency of these couplings can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.govorganic-chemistry.org For instance, highly active catalysts have been developed for the coupling of challenging heteroaryl substrates. organic-chemistry.org

Intramolecular C-N coupling reactions are also pivotal in constructing the azaindole core. A sequential approach can be employed where a site-selective palladium-catalyzed Sonogashira reaction of a dihalopyridine with an alkyne is followed by a palladium-catalyzed tandem C-N coupling and cyclization with an amine to furnish the 6-azaindole skeleton. researchgate.netorganic-chemistry.org To obtain a 2-propyl derivative, an alkyne bearing a propyl group would be utilized in the initial Sonogashira coupling.

A specific synthesis of 2-propyl-1H-pyrrolo-[2,3-b]pyridine (an isomer of the target compound) has been reported via the deprotection of 1-(benzenesulfonyl)-2-propyl-1H-pyrrolo[2,3-b]pyridine using potassium hydroxide (B78521) in methanol. prepchem.com This indicates that functionalization at the 2-position followed by removal of a protecting group is a viable strategy.

Coupling ReactionReactant 1Reactant 2Catalyst System (Typical)Resulting Bond
Suzuki-Miyaura2-Halo-1H-pyrrolo[2,3-c]pyridinePropylboronic acid/esterPd catalyst (e.g., Pd(PPh3)4), BaseC-C bond at position 2
Suzuki-Miyaura2-Boryl-1H-pyrrolo[2,3-c]pyridinePropyl halidePd catalyst, BaseC-C bond at position 2
Sonogashira/Intramolecular C-N CouplingDihalopyridinePropyl-substituted alkyne, AminePd catalyst, Cu(I) co-catalystC-C and C-N bonds to form the ring system

Sonogashira Reaction-Based Cyclization

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in the synthesis of complex molecules. Its application in creating the pyrrolo[2,3-c]pyridine core often involves a tandem or cascade reaction sequence where the initial coupling is followed by an intramolecular cyclization. While specific examples for the direct synthesis of this compound are not extensively detailed in readily available literature, the strategy is well-documented for analogous structures like pyrrolo[2,3-b]pyrazines and pyrrolo[3,2-d]pyrimidines. researchgate.netrsc.orgnih.gov

This methodology typically starts with a suitably substituted pyridine or pyrazine (B50134) derivative, for instance, a dihalopyrazine. A one-pot, multicomponent reaction can be employed, involving the dihalopyrazine, a terminal alkyne like phenylacetylene, hydrazine, and various aldehydes, catalyzed by a palladium-copper system. researchgate.net The Sonogashira coupling is the key step in this process, leading to the formation of the pyrrole ring fused to the pyridine or pyrazine core. researchgate.net

Another related approach involves the synthesis of pyrazoles through a cascade Sonogashira coupling and cyclization of N-propargyl sulfonylhydrazones. rsc.org This highlights the versatility of the Sonogashira reaction in constructing five-membered nitrogen-containing heterocyclic rings. For the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a combination of a Sonogashira reaction followed by a domino C-N coupling/hydroamination reaction has been successfully applied. nih.gov

A plausible pathway for synthesizing the 2-propyl derivative would involve the Sonogashira coupling of a substituted 3-aminopyridine (B143674) with a 1-pentyne (B49018) derivative, followed by a cyclization step to form the fused pyrrole ring. The reaction conditions are critical and typically involve a palladium catalyst, a copper(I) co-catalyst, and a base.

Table 1: Typical Conditions for Sonogashira Reaction-Based Cyclization

ParameterConditionSource
Catalyst Pd(II)/Cu(I) system (e.g., PdCl₂(PPh₃)₂, CuI) researchgate.netrsc.org
Solvent DMF, Triethylamine researchgate.net
Base Triethylamine researchgate.net
Temperature 50-80 °C researchgate.net
Reactants Halogenated pyridine/pyrazine, Terminal alkyne researchgate.net

Cyclocondensation and Multicomponent Reactions

Cyclocondensation and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex heterocyclic structures like this compound. These reactions involve the formation of multiple bonds in a single operation from simple and readily available starting materials. nih.gov

One notable multicomponent approach for the synthesis of substituted pyridines involves the reaction of acetophenones and benzaldehydes with hexamethyldisilazane (B44280) (HMDS) as a nitrogen source, controlled by a Lewis acid under microwave irradiation. nih.gov This method allows for the selective construction of the pyridine ring.

For the synthesis of related pyrrole structures, a consecutive multicomponent reaction followed by a [4+1] cycloaddition of α-iminonitriles with isocyanides has been developed. acs.org While not directly yielding a pyrrolopyridine, this demonstrates the power of MCRs in building the pyrrole moiety. A facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones utilizes an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. nih.gov

A one-pot multicomponent reaction for synthesizing novel polyfunctionalized pyridines has been reported, reacting arylidene malononitrile (B47326) with methylarylketones and sodium ethoxide. ekb.eg These examples suggest that a carefully designed multicomponent strategy could be employed for the synthesis of this compound, likely involving a substituted aminopyridine precursor, a carbonyl compound, and a component to form the pyrrole ring.

Table 2: Example of a Multicomponent Reaction for Pyridine Synthesis

ComponentRoleSource
AcetophenoneStarting Material nih.gov
BenzaldehydeStarting Material nih.gov
Hexamethyldisilazane (HMDS)Nitrogen Source nih.gov
TMSOTfLewis Acid Catalyst nih.gov
TolueneSolvent nih.gov
Reaction Conditions Microwave, 150 °C, 0.5 h nih.gov

Other Advanced Synthetic Transformations for Functionalization

Once the this compound core is synthesized, further functionalization can be achieved through various advanced synthetic transformations. These reactions are essential for creating a library of analogs with diverse properties. Palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions are particularly valuable for introducing aryl, heteroaryl, and amino groups onto the pyrrolopyridine scaffold. nih.gov

For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate is a key step. nih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov Such strategies could be adapted to functionalize the this compound core, for example, by introducing substituents at the 4, 5, or 7-positions of the ring system.

The functionalization of the related pyrrolo[2,3-d]pyrimidine scaffold has been extensively reviewed, with palladium-catalyzed reactions playing a central role. researchgate.net These reactions, including Heck, Sonogashira, Stille, and Suzuki couplings, allow for the introduction of a wide variety of substituents. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Stereoselective Synthesis and Chiral Resolution for Advanced Derivatives

The development of stereoselective synthetic methods and chiral resolution techniques is critical for accessing enantiomerically pure advanced derivatives of this compound, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

However, based on the reviewed literature, specific methods for the stereoselective synthesis or chiral resolution of advanced derivatives of this compound have not been extensively reported. This suggests that this is an area with potential for future research and development. General principles of asymmetric synthesis, such as the use of chiral catalysts, auxiliaries, or chiral starting materials, could be applied to develop such methodologies. For instance, an asymmetric hydrogenation of a suitable prochiral precursor could potentially introduce a stereocenter in a substituent attached to the pyrrolopyridine core. Similarly, chiral chromatography could be employed for the resolution of racemic mixtures of advanced derivatives.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

General Pharmacological Potential of Pyrrolo[2,3-c]pyridines as Pharmacophores

The pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole (B1212597), is a privileged scaffold in drug discovery, recognized for its remarkable versatility as a pharmacophore. researchgate.netnbuv.gov.ua This structural motif is a bioisostere of indole (B1671886), where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, a modification that can significantly alter a molecule's physicochemical properties, such as hydrogen bonding capacity and solubility, while maintaining key structural interactions with biological targets.

Pyrrolo[2,3-c]pyridines have demonstrated a broad spectrum of biological activities, establishing them as crucial components in the development of novel therapeutic agents. nbuv.gov.ua They are prominently featured in the design of kinase inhibitors, compounds that target enzymes critical for cell signaling and are thus vital in oncology research. researchgate.netnbuv.gov.ua Furthermore, their utility extends to the development of antiproliferative agents for treating various cancers and as potential therapeutics for neurodegenerative conditions like Alzheimer's disease. researchgate.netnbuv.gov.ua The adaptability of the 6-azaindole core allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting compounds. researchgate.net

Critical Role of the 2-Propyl Substituent in Modulating Biological Activity and Target Interaction

The substituent at the C2-position of the pyrrolo[2,3-c]pyridine core plays a pivotal role in defining the molecule's biological activity and its interaction with specific targets. The introduction of an alkyl group, such as a propyl substituent, is a key strategic decision in the design of potent and selective agents.

Research into potassium-competitive acid blockers (P-CABs) has highlighted the importance of 2-alkyl-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua In this context, the alkyl group at the C2-position is critical for modulating the molecule's interaction with the H+/K+-ATPase enzyme, which is responsible for gastric acid secretion. nbuv.gov.ua The size and nature of this alkyl group allow for the fine-tuning of the binding affinity and efficacy of these inhibitors. nbuv.gov.ua The Bartoli indole synthesis is a notable method used to create these 2-alkyl-substituted derivatives, underscoring the synthetic focus on this specific position. nbuv.gov.ua The propyl group, in particular, offers a balance of lipophilicity and size that can be crucial for optimizing target engagement and achieving desired pharmacological effects.

Structure-Activity Relationship (SAR) Elucidation for 2-Propyl-1H-pyrrolo[2,3-c]pyridine and Analogous Derivatives

The systematic exploration of how structural modifications affect the biological activity of pyrrolo[2,3-c]pyridine derivatives is central to medicinal chemistry. SAR studies provide a framework for rational drug design, allowing for the optimization of lead compounds.

Table 1: Effect of N1-Aryl Substituent Position on FMS Kinase Inhibition for Pyrrolo[3,2-c]pyridine Analogs

Compound N1-Substituent Linker Terminal Ring FMS Kinase IC₅₀ (nM)
1c 4-substituted phenyl Urea 3,5-bis(trifluoromethyl)phenyl >1000
1d 3-substituted phenyl Urea 3,5-bis(trifluoromethyl)phenyl 1000
1h 4-substituted phenyl Amide 4-morpholinophenyl 110
1i 3-substituted phenyl Amide 4-morpholinophenyl 220
1r 3-substituted phenyl Amide 4'-morpholino-3'-(trifluoromethyl)phenyl 30

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives. nih.gov

Modifications to the pyridine (B92270) portion of the scaffold are crucial for tuning a molecule's properties. In the development of colchicine-binding site inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, the C6 position was identified as a key point for introducing diversity. nih.gov A series of compounds were synthesized with various aryl groups at the C6 position, attached via a Suzuki coupling reaction. nih.gov The results indicated that the nature of this aryl group significantly influenced the antiproliferative activity. The compound featuring an indolyl moiety at the C6 position emerged as the most potent derivative against several cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This suggests that extending the molecule at this vector allows for critical interactions within the biological target.

In a separate study on the closely related pyrrolo[2,3-d]pyrimidine scaffold, substitution at the C6 position with a pyridine ring was a key step in creating potent CSF1R inhibitors. mdpi.com This demonstrates a common strategy where aryl or heteroaryl groups are appended to the pyridine or pyrimidine (B1678525) portion of the core to enhance target binding.

The length and branching of alkyl chains attached to the core scaffold are critical determinants of biological potency. This is often due to the nature of the binding pocket, where an optimal chain length can maximize favorable hydrophobic interactions without introducing steric clashes.

In studies of related pyrrolo[3,4-c]pyridine derivatives, the effect of the alkyl substituent length (R²) was explicitly investigated. nih.gov It was observed that potency increased when moving from a methyl group to either an ethyl or a propyl chain. nih.gov However, this trend did not continue indefinitely; the introduction of larger, bulkier substituents such as phenyl or cyclopentyl groups led to a significant decrease in potency. nih.gov This classic SAR trend suggests the presence of a hydrophobic pocket of a specific size that can accommodate a propyl group optimally, while larger groups are too bulky to fit.

Table 2: Influence of Alkyl Chain Length on Biological Potency for Pyrrolo[3,4-c]pyridine Analogs

R² Substituent Relative Potency
Methyl Baseline
Ethyl Increased
Propyl Increased
Phenyl Significant Loss
Cyclopentyl Significant Loss

This generalized trend is based on findings for pyrrolo[3,4-c]pyridine derivatives. nih.gov

Molecular Hybridization and Scaffold Hopping Approaches in Design

Modern drug discovery often employs sophisticated strategies like molecular hybridization and scaffold hopping to generate novel drug candidates with improved properties. These approaches are particularly relevant to scaffolds like pyrrolo[2,3-c]pyridine.

Molecular hybridization involves combining distinct structural fragments from different known active molecules to create a new hybrid compound with potentially enhanced or synergistic activity. mdpi.compharmrxiv.deresearchgate.net This strategy was successfully used in the design of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine nucleus, a scaffold closely related to pyrrolo[2,3-c]pyridine. mdpi.compharmrxiv.de Researchers merged structural fragments from the marketed drug Pexidartinib with their pyrrolopyrimidine core. mdpi.compharmrxiv.deresearchgate.net This led to the synthesis of novel hybrid molecules that incorporated key binding elements from both parent structures, resulting in a potent lead compound with low-nanomolar efficacy. mdpi.compharmrxiv.de

Scaffold hopping is a computational or bioisosteric replacement strategy where the core molecular structure (scaffold) of a known active compound is replaced with a different, often structurally distinct, scaffold while preserving the original orientation of key functional groups. The goal is to discover new chemical series with improved properties, such as better pharmacokinetics or novel intellectual property. For instance, a thienopyrimidine scaffold was successfully "hopped" to a furano[2,3-d]pyrimidine to identify potent inhibitors of the enzyme Notum. researchgate.net The pyrrolo[2,3-c]pyridine scaffold itself can be considered a result of scaffold hopping from the natural indole ring, and it serves as a valuable starting point for further hopping to other heterocyclic systems to explore new chemical space. researchgate.netnbuv.gov.ua

Pharmacological and Biological Activity Profiling

Potassium-Competitive Acid Blockers (P-CABs) and H+/K+-ATPase Inhibition

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been identified as potent acid pump antagonists (APAs). nih.gov These compounds function as potassium-competitive acid blockers (P-CABs), a class of drugs that inhibit the gastric H+/K+-ATPase, also known as the proton pump. nih.govpsu.edu The mechanism of P-CABs involves the reversible, potassium-competitive inhibition of the H+/K+-ATPase, which is the final step in gastric acid secretion. psu.edu This mode of action offers a rapid onset of acid suppression, as it does not require the acidic environment for activation that is necessary for proton pump inhibitors (PPIs). psu.edudrugbank.com

In Vitro Enzymatic Inhibition Assays

A series of 1H-pyrrolo[2,3-c]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against H+/K+-ATPase isolated from hog gastric mucosa. nih.gov Through systematic modifications of substituents at the N1, C5, and C7 positions of the 1H-pyrrolo[2,3-c]pyridine core, researchers have identified compounds with significant inhibitory potency. nih.gov

Notably, two compounds from this series, designated as 14f and 14g , demonstrated potent inhibition of the H+/K+-ATPase with IC50 values of 28 nM and 29 nM, respectively. nih.gov These findings underscore the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold in the development of effective acid pump antagonists. nih.gov

Cellular Activity and Acid Secretion Inhibition Studies

While specific cellular activity and acid secretion inhibition studies for 2-Propyl-1H-pyrrolo[2,3-c]pyridine itself are not detailed in the provided context, the potent in vitro enzymatic inhibition of its parent scaffold's derivatives strongly suggests a high potential for cellular efficacy. nih.gov The low nanomolar IC50 values against the H+/K+-ATPase enzyme indicate that these compounds are likely to effectively inhibit acid secretion in cellular models and in vivo. nih.gov The development of prodrugs for related benzimidazole-based proton-pump inhibitors has been a strategy to enhance their ability to inhibit gastric acid secretion. drugbank.com

Kinase Inhibition Profiles

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers, such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine, are prevalent in the design of various kinase inhibitors. nih.govnih.govbohrium.comnih.gov These compounds have shown activity against a range of kinase targets implicated in cancer and inflammatory diseases. nih.govnih.govnih.govmdpi.com

Specific Kinase Targets

Derivatives of the pyrrolopyridine and related scaffolds have demonstrated inhibitory activity against several specific kinases:

FMS Kinase (CSF-1R): A series of pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R). nih.gov Compound 1r from this series was particularly potent with an IC50 of 30 nM against FMS kinase and also inhibited CSF-1-induced growth of bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM. nih.gov This highlights its potential for treating inflammatory disorders and certain cancers where FMS kinase is overexpressed. nih.govmdpi.com The development of selective CSF1R inhibitors is an active area of research, with various pyrrolopyrimidine-based compounds showing promise. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

FGFR1-3: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are key targets in cancer therapy. nih.govnih.govrsc.org One such derivative, compound 4h , exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org

HPK1: 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been designed as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell activation. researchgate.netwipo.intgoogle.com Inhibition of HPK1 is a promising strategy for cancer immunotherapy. researchgate.netnih.govnih.gov

CDK: Certain pyrrolo[2,3-d]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. bohrium.com

SGK-1: While direct inhibition of SGK-1 by a this compound derivative is not explicitly mentioned, the broad kinase inhibitory profile of related scaffolds suggests potential interactions that warrant further investigation.

Mechanisms of Kinase Inhibition

The primary mechanism of kinase inhibition by these pyrrolopyridine-based compounds is through competitive binding at the ATP-binding site of the kinase. nih.govnih.gov The pyrrolopyrimidine nucleus, being a deaza-isostere of adenine, is a key structural feature that facilitates this interaction. nih.gov For instance, in the case of FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder, anchoring the molecule within the ATP binding pocket. nih.gov Similarly, for HPK1 inhibitors, the pyrazolopyridine ring engages in hinge binding. nih.gov Some CSF1R inhibitors with a pyrrolo[2,3-d]pyrimidine core have been shown to bind to the DFG-out-like conformation of the kinase, indicating a type II inhibition mechanism that targets the inactive state of the enzyme. nih.gov

Anticancer and Antiproliferative Activities

The kinase inhibitory properties of pyrrolopyridine derivatives translate into significant anticancer and antiproliferative effects. nih.govnih.govnih.govnih.govnih.govnih.gov

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.govnih.govnih.govnih.gov For example, compound 1r , a potent FMS kinase inhibitor, showed IC50 values ranging from 0.15 to 1.78 µM against a panel of ovarian, prostate, and breast cancer cell lines. nih.gov Another series of 1H-pyrrolo[3,2-c]pyridine derivatives, designed as colchicine-binding site inhibitors, displayed excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cells, with compound 10t showing IC50 values between 0.12 and 0.21 μM. nih.govnih.gov Furthermore, diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold have shown high potency against melanoma cell lines. nih.govnih.gov

The anticancer activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. bohrium.comnih.gov For instance, certain pyrrolo[2,3-d]pyridine derivatives were found to suppress cell cycle progression and induce both early and late apoptosis in HepG2 cells. bohrium.com Similarly, the potent 1H-pyrrolo[3,2-c]pyridine derivative 10t caused G2/M phase cell cycle arrest and apoptosis. nih.gov The 1H-pyrrolo[2,3-b]pyridine derivative 4h was also shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. nih.govrsc.org The development of Traf2- and Nck-interacting kinase (TNIK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is also being explored for the treatment of colorectal cancer. researchgate.net

In Vitro Cytotoxicity against Cancer Cell Lines

There is no available scientific literature that reports on the in vitro cytotoxicity of This compound against any cancer cell lines. While studies have been conducted on other derivatives of the pyrrolopyridine scaffold, such as those based on 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, which have shown antiproliferative effects, no such data exists specifically for the 2-propyl substituted 1H-pyrrolo[2,3-c]pyridine isomer. nih.govnih.govrsc.org

Induction of Apoptosis

No research findings were identified that describe the ability of This compound to induce apoptosis in cancer cells. Investigations into the apoptotic activity of other related pyrrolopyridine compounds have been published, but these findings are not directly applicable to the specified molecule. rsc.org

Inhibition of Cell Migration and Invasion

There is a lack of published data concerning the effects of This compound on the inhibition of cell migration and invasion. Studies on different isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown such activities, but this information does not pertain to This compound . rsc.org

Interaction with Tubulin Polymerization

No scientific reports were found that detail any interaction between This compound and tubulin polymerization. While derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin polymerization, similar studies for This compound are not available in the current body of scientific literature. nih.gov

Antiviral Activities

Similarly, a thorough review of available literature revealed no specific information on the antiviral properties of This compound .

HIV-1 Integrase Inhibition

There is no evidence in the scientific literature to suggest that This compound functions as an inhibitor of HIV-1 integrase. While various pyrrolopyridine derivatives have been explored for their anti-HIV-1 activity, including some that target the integrase enzyme, no such studies have been reported for This compound . nih.gov

Human Coronavirus (e.g., HCoV-229E) Inhibition

No data is available to indicate that This compound has any inhibitory activity against human coronaviruses, including HCoV-229E.

Based on a comprehensive search of available scientific literature, there is no public data on the specific pharmacological and biological activities of the chemical compound “this compound” corresponding to the requested outline.

Research and studies detailing the anti-inflammatory, immunomodulatory, and central nervous system effects, including cyclooxygenase (COX) inhibition, modulation of macrophage pro-inflammatory cytokine activity, sedative effects, analgesic properties, and blood-brain barrier penetration, for this specific compound are not present in the public domain. The only identified reference mentions its synthesis within a broader chemical study but does not provide any of the specified biological activity data. ucalgary.ca

Therefore, it is not possible to generate an article on the pharmacological profile of “this compound” as requested.

Antimycobacterial and Antibacterial Activities

The pyrrolopyridine core is a feature in various compounds investigated for their efficacy against bacterial and mycobacterial strains.

Derivatives of the pyrrolopyridine scaffold have demonstrated notable antimycobacterial properties. For instance, a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov While some of the synthesized nitriles and amides were found to be inactive, this line of research highlights the potential of the pyrrolo[3,4-c]pyridine core as a starting point for the development of new antimycobacterial agents. nih.gov

Further studies on other related structures, such as 2,4-disubstituted pyridine (B92270) derivatives, have shown significant bactericidal activity against intracellularly located M. tuberculosis and biofilm-forming tubercle bacilli. mdpi.com Additionally, certain pyridinylpyridazine derivatives have been synthesized and tested for their in vitro antimycobacterial activity, with some compounds showing significant efficacy. nih.gov For example, 4-(pyridin-4-yl)thieno[2,3-d]pyridazine exhibited an antimycobacterial activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov Spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrids have also been identified as potent against M. tuberculosis H37Rv. rsc.org

The antibacterial potential of pyrrolopyridine derivatives has also been a subject of investigation. Pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. nih.gov In a large-scale high-throughput screening program, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. researchgate.net The most active molecule from this series demonstrated a MIC value of 3.35 µg/mL against E. coli. researchgate.net

Furthermore, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have exhibited moderate activity against Staphylococcus aureus. nih.gov Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, have also been synthesized and have shown moderate antibacterial activity against various bacterial species including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

Table 1: Antimycobacterial and Antibacterial Activities of Selected Pyrrolopyridine and Pyridine Derivatives

Compound/Derivative ClassActivityOrganism(s)Key FindingsReference
4-(pyridin-4-yl)thieno[2,3-d]pyridazineAntimycobacterialMycobacterium tuberculosisMIC of 12.5 μg/mL. nih.gov
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeAntibacterialE. coliMIC value of 3.35 µg/mL. researchgate.net
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneAntibacterialStaphylococcus aureusModerate activity observed. nih.gov
Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridinesAntibacterialB. subtilis, S. aureus, E. coli, P. aeruginosaModerate activity observed for some derivatives. japsonline.com

Antidiabetic Activities

The pyrrolopyridine scaffold and its isosteres are also being explored for their potential in managing diabetes.

Research into pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has shown that these compounds can effectively lower blood glucose levels. researchgate.net Specifically, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were found to reduce blood glucose by stimulating glucose uptake in muscle and fat cells without affecting circulating insulin (B600854) concentrations. nih.govresearchgate.net The substitution at the 4-position with a phenoxy group was found to be particularly influential on the activity. nih.gov

In a different study, two series of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines and thieno[2,3-b]pyridines were designed as analogs of a known antidiabetic agent. nih.gov These compounds demonstrated glucose and concentration-dependent insulin secretion in an in vitro assay using RIN5F cells. nih.gov The most potent compounds from each series also showed dose-dependent insulin secretion and significant glucose reduction in vivo in mice. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, which is a target for controlling post-prandial hyperglycemia. mdpi.com Several of the synthesized carboxylate and hydrazide derivatives exhibited excellent inhibition, with IC50 values in the low micromolar range. mdpi.com

Table 2: Antidiabetic Activities of Selected Pyrrolopyridine and Pyridine Derivatives

Compound/Derivative ClassMechanism/TargetKey FindingsReference
4-Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesStimulation of glucose uptakeEffectively reduce blood glucose levels. researchgate.net nih.govresearchgate.net
2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridinesGlucose-dependent insulin secretionShowed dose-dependent insulin secretion and significant glucose reduction in vivo. nih.gov nih.gov
Pyrazolo[3,4-b]pyridine derivativesα-amylase inhibitionExcellent inhibition with IC50 values in the low micromolar range. mdpi.com mdpi.com

Other Receptor Modulation Activities (e.g., H2 Receptor Antagonists)

While specific H2 receptor antagonist activity for this compound has not been reported, the broader class of pyridine-containing compounds has been extensively studied for this activity. H2 receptor antagonists are a class of drugs that block the action of histamine (B1213489) at the histamine H2 receptors of the parietal cells in the stomach, thus decreasing the production of stomach acid. mdpi.com

Research into hybrid molecules has led to the synthesis of cyanoguanidine derivatives that combine H1 and H2 receptor antagonist activities. These compounds link mepyramine-type H1R antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H2R antagonist moieties. The aim of such research is to develop single molecules that can offer the benefits of combined H1 and H2 blockade, which can be useful in various clinical settings, including premedication in anesthesia to prevent hypersensitivity reactions. The potency of these hybrid compounds at both receptors is highly dependent on the nature of the H2R antagonist partial structure and the length of the spacer connecting the two pharmacophores.

Table 3: H2 Receptor Antagonist Activity of Related Compound Classes

Compound ClassActivityKey FeaturesReference
Cyanoguanidine derivativesDual H1 and H2 Receptor AntagonismHybrid molecules linking H1 and H2 antagonist substructures. Potency depends on the linker and H2R pharmacophore.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to predict the binding mode of ligands to the active sites of proteins and other receptors.

For the broader class of pyrrolopyridines, docking studies have been instrumental in elucidating their binding mechanisms to various biological targets. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site on tubulin. Molecular modeling suggested that the most potent compound, 10t , interacts with tubulin by forming hydrogen bonds with key residues Thrα179 and Asnβ349. tandfonline.comnih.gov

In a different study, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold were evaluated as c-Met kinase inhibitors. Docking simulations were performed to understand the structure-activity relationship, indicating that these compounds could selectively target the c-Met kinase. nih.gov Further research on other 1H-pyrrolo[2,3-b]pyridine derivatives showed their potential as inhibitors for histone deacetylase 2 (HDAC2), with docking studies revealing binding energies in the range of -10 Kcal/mol. researchgate.net Similarly, computational simulations have been used to guide the design of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors for the FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov

These studies collectively demonstrate the utility of molecular docking in identifying and optimizing the interactions between pyrrolopyridine scaffolds and their respective protein targets, providing a rational basis for the design of new and more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. These models are crucial for predicting the activity of newly designed compounds.

Two-dimensional QSAR (2D-QSAR) models use descriptors derived from the 2D representation of molecules, such as topological indices and molecular fingerprints, to predict activity. A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives with cytotoxic activity developed a statistically significant 2D-QSAR model using molecular fingerprints and other descriptors. nih.gov The model demonstrated good predictive power with a correlation coefficient (R²) of 0.90 and a predictive R² (R²pred) of 0.91, highlighting the model's robustness for designing new potent inhibitors. nih.gov Another 2D-QSAR study was conducted on a series of pyridine-3-carbonitriles, which share the pyridine (B92270) core, to create a statistically significant model for their vasorelaxant activity. rsc.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structural information of molecules to build more detailed predictive models.

In a study of 31 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), both CoMFA and CoMSIA models were developed. imist.ma These models showed strong reliability and predictive ability, which were then used to guide the design of new compounds with potentially enhanced activity against colorectal cancer cells. The statistical significance of these models is summarized in the table below. imist.ma

Modelr²_test
CoMFA0.650.860.97
CoMSIA0.740.960.95

The contour maps generated from these models provided insights into the structural requirements for activity, indicating regions where steric bulk, electrostatic interactions, and hydrogen bonding would be favorable or unfavorable. imist.ma

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Analysis

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of ligand-protein complexes. This technique helps in assessing the stability of the docked conformation and understanding the conformational changes that may occur upon ligand binding.

For the pyrrolopyridine class of compounds, MD simulations have been employed to validate docking results and assess binding stability. In the study of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, MD simulations were performed on the most promising compound. nih.gov The results confirmed that the ligand formed stable hydrogen bonds with key amino acid residues (Lys1110 and Met1160) within the kinase's active site throughout the simulation period. nih.gov Similarly, MD simulations of pyrrolo[3,4-b]pyridin-5-one derivatives with their target proteins helped to understand the binding interactions and stability of the complexes. mdpi.com These simulations provide crucial information on the dynamic stability of the ligand-receptor interactions, reinforcing the predictions made by molecular docking.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction and pharmacokinetic modeling are essential for evaluating the drug-like properties of compounds early in the discovery process. These models predict how a compound will be absorbed, distributed, metabolized, and excreted by the body.

For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, predictions of physicochemical properties revealed that lead compounds conformed well to Lipinski's rule of five, suggesting good potential for oral bioavailability. tandfonline.comnih.gov Studies on other related scaffolds have also shown promising pharmacokinetic profiles. For example, a 1H-pyrrolo[2,3-b]pyridine derivative developed as a CDK8 inhibitor exhibited good bioavailability (F = 39.8%). acs.org Another derivative from the same family, designed as a highly selective ATM inhibitor, showed excellent drug-like properties, including an oral bioavailability of 147.6% in mice. acs.org

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. It is often assessed in vitro using liver microsomes, which contain key drug-metabolizing enzymes. nuvisan.comspringernature.com

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

A study on the related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, utilized DFT calculations at the BLYP level to understand its electronic structure. rsc.org The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental in DFT studies. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

For 4-chloro-1H-pyrrolo[2,3-b]pyridine, a significant HOMO-LUMO energy gap of 3.59 eV was calculated, indicating a high kinetic stability for this scaffold. rsc.org While the introduction of a propyl group at the 2-position of the 1H-pyrrolo[2,3-c]pyridine core will influence the electronic properties, the fundamental stability of the heterocyclic system is expected to be maintained.

Table 1: Calculated Electronic Properties of a Representative Pyrrolopyridine Derivative

Parameter Value Significance
HOMO Energy -6.21 eV Electron-donating capacity
LUMO Energy -2.62 eV Electron-accepting capacity
HOMO-LUMO Gap 3.59 eV Kinetic stability, chemical reactivity

Data is for 4-chloro-1H-pyrrolo[2,3-b]pyridine as a representative example. rsc.org

Further DFT calculations can be employed to map the molecular electrostatic potential (MEP). The MEP is a valuable tool for understanding the charge distribution within a molecule and for predicting how it will interact with other molecules. Regions of negative potential (typically colored red or yellow) are associated with lone pairs of electrons and are indicative of sites for electrophilic attack. Regions of positive potential (blue) indicate an excess of positive charge and are sites for nucleophilic attack. For the 1H-pyrrolo[2,3-c]pyridine scaffold, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and other intermolecular interactions.

The reactivity of the molecule can be further quantified using a range of reactivity descriptors derived from DFT calculations. These descriptors provide a more detailed picture of the molecule's chemical behavior.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution.
Chemical Softness (S) 1/η A measure of the molecule's polarizability.
Electrophilicity Index (ω) χ²/2η A measure of the electrophilic character of a molecule.

These are representative descriptors and their values would need to be calculated specifically for 2-Propyl-1H-pyrrolo[2,3-c]pyridine.

Advanced Analytical and Characterization Techniques in Research on 2 Propyl 1h Pyrrolo 2,3 C Pyridine

The comprehensive characterization of "2-Propyl-1H-pyrrolo[2,3-c]pyridine" and its derivatives relies on a suite of advanced analytical techniques. These methods are crucial for understanding the compound's structure, its interactions with biological macromolecules, and its metabolic fate. This section details the application of spectroscopic methods, mass spectrometry, and X-ray crystallography in the research of this pyrrolopyridine and its analogs.

Preclinical Development Considerations and Lead Optimization

Lead Compound Optimization Strategies for 2-Propyl-1H-pyrrolo[2,3-c]pyridine Derivatives

The optimization of lead compounds derived from the pyrrolopyridine scaffold is a multifaceted endeavor aimed at improving potency, selectivity, and pharmacokinetic properties. Research into related pyrrolopyridine structures, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines, reveals several effective optimization strategies that are applicable to this compound derivatives.

A primary strategy is molecular hybridization , which involves merging structural fragments from known successful drugs with the novel scaffold. mdpi.comresearchgate.net For instance, fragments of Pexidartinib, a known kinase inhibitor, have been combined with a pyrrolo[2,3-d]pyrimidine nucleus to generate new chemical entities with improved activity. mdpi.comresearchgate.net This approach can be systematically applied by making substitutions at various positions on the pyrrolopyridine ring system, such as the C4, C5, and C6 positions, to probe the structure-activity relationship (SAR). mdpi.com

The synthesis of these optimized derivatives often employs modern organic chemistry techniques. Cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are instrumental in creating a diverse library of analogues with varied substituents in good yields. mdpi.com

The table below illustrates a generalized structure-activity relationship for pyrrolopyridine derivatives based on findings from related scaffolds.

Table 1: Structure-Activity Relationship (SAR) for Pyrrolopyridine Derivatives

Position of Modification Type of Substitution Observed Effect on Activity Reference
Phenyl Group Unsubstituted Baseline cytotoxicity mdpi.com
Phenyl Group Halogenation (e.g., 2-chloro, 2-fluoro) Downfield chemical shift, potential for enhanced potency nih.gov
C4, C5 Positions (Pyrrolopyrimidine) Various Substitutions Inactivity towards CSF1R kinase, indicating positional sensitivity mdpi.com

Furthermore, constraining the molecule's three-dimensional shape by using a rigid scaffold can lock it into its most biologically active conformation, a strategy that has proven effective for maintaining potent antiproliferative activity in related compounds. nih.gov Through these iterative cycles of design, synthesis, and testing, lead compounds are refined to produce candidates with a superior therapeutic index. rsc.orgresearchgate.net

Selectivity Profiling against Off-Targets and Related Enzymes

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving selectivity is a significant challenge. mdpi.com Derivatives of the pyrrolopyridine scaffold are no exception, and rigorous selectivity profiling is essential.

A significant limitation of many kinase inhibitors is their lack of specificity, which can lead to off-target effects and complicate the interpretation of their therapeutic action. mdpi.comresearchgate.net For example, inhibitors developed for Colony-Stimulating Factor 1 Receptor (CSF1R) often show activity against other closely related kinases like FLT3, KIT, and PDGFRβ. mdpi.com

To assess this, lead candidates are typically screened against a large panel of kinases, sometimes numbering over 40 or 50 different enzymes. mdpi.comnih.gov This broad screening provides a comprehensive view of the compound's selectivity profile. The results can be quantified using a selectivity score (S-score) , calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition) by the total number of kinases tested. mdpi.com A highly selective inhibitor will have an S-score approaching 0, while a non-selective compound's score will be closer to 1. mdpi.com

The table below shows a sample kinase inhibition profile for a representative pyrrolo[2,3-d]pyrimidine compound, demonstrating how selectivity is measured and reported.

Table 2: Sample Kinase Inhibition Profile of Compound 14c at 1 µM

Kinase Target Inhibition (%) Selectivity Profile Reference
CSF1R (Primary Target) >95% Potent Inhibition mdpi.com
FLT3 26% Minimal Off-Target Activity mdpi.com
KIT 18% Minimal Off-Target Activity mdpi.com
PDGFRβ 8% Minimal Off-Target Activity mdpi.com

This detailed profiling is crucial for identifying compounds that are not only potent but also possess the clean safety profile required for further development. nih.gov A compound that is highly selective is more likely to have a predictable mechanism of action and a lower risk of toxicity stemming from unintended biological interactions. nih.gov

General Toxicity Assessment and Safety Profiling

The evaluation of a drug candidate's safety and toxicity is a cornerstone of preclinical development. For this compound and its derivatives, this involves a combination of in silico, in vitro, and in vivo studies to identify potential liabilities early in the development process.

Initial toxicity assessments often begin with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions . nih.gov These computational models use the chemical structure to forecast potential toxicities and undesirable pharmacokinetic properties, allowing chemists to prioritize which compounds to synthesize and test. nih.gov

In vitro assays are then used for experimental validation. A key method involves comparing the cytotoxicity of a compound against cancer cell lines versus normal, healthy cell lines, such as human fibroblasts. nih.gov The ratio of these activities provides a selectivity index , which is a preliminary measure of the compound's therapeutic window. A high selectivity index suggests that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for an anticancer agent. nih.gov

The parent scaffold, 1H-pyrrolo[2,3-c]pyridine, is classified as having hazards such as acute oral toxicity, and the potential to cause skin irritation and serious eye damage. sigmaaldrich.com While these classifications apply to the raw chemical, they inform the types of toxicities that must be carefully monitored in its derivatives.

In vivo studies in animal models, typically mice, provide the most comprehensive safety data. These studies assess the compound's tolerability at and above its efficacious doses. nih.gov Researchers monitor for adverse events, changes in body weight, and other signs of toxicity. nih.gov For some well-tolerated pyrrolo[2,3-d]pyrimidine derivatives, no adverse events were observed at doses that demonstrated robust anti-tumor efficacy. nih.gov This integrated approach to safety profiling is essential for selecting candidates that balance efficacy with an acceptable safety margin for potential clinical trials.

Challenges and Opportunities in Drug Development for Pyrrolo[2,3-c]pyridine Derivatives

The development of drugs based on the pyrrolo[2,3-c]pyridine scaffold is accompanied by both significant challenges and promising opportunities.

Challenges:

Selectivity and Off-Target Effects: A primary challenge is achieving high selectivity for the intended biological target. mdpi.com As many derivatives target kinase families with conserved structures, off-target inhibition is a common problem that can lead to toxicity and complicate the understanding of the drug's true mechanism of action. mdpi.comresearchgate.net

Tolerability: While some derivatives are well-tolerated, others may exhibit poor tolerability at doses required for therapeutic efficacy, precluding further development. nih.gov

Drug Resistance: As with many targeted therapies, the potential for cancer cells to develop resistance through mutations in the target protein is a significant hurdle that must be considered during drug design. mdpi.com

Adverse Effects: Related multi-kinase inhibitors have been associated with adverse effects such as fatigue and hypertension, highlighting the need for careful safety profiling of new pyrrolopyridine derivatives. nih.gov

Opportunities:

Therapeutic Versatility: The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating activity against a wide range of biological targets. This includes various protein kinases (e.g., CSF1R, FGFR, CDK8, ATM, FLT3) and other enzymes like lysine-specific demethylase 1 (LSD1). mdpi.comrsc.orgnih.govnih.govnih.govnih.gov This versatility opens up opportunities to develop treatments for a multitude of diseases, including various cancers, inflammatory disorders like rheumatoid arthritis, and even neurodegenerative conditions such as Alzheimer's disease. researchgate.netnih.govnih.gov

Addressing Unmet Needs: There remains a significant need for novel inhibitors with unique chemical structures and improved selectivity profiles to overcome the limitations of existing drugs. mdpi.com The pyrrolo[2,3-c]pyridine core offers a promising starting point for the discovery of such next-generation therapeutics.

Combination Therapies: Pyrrolopyridine derivatives have shown potential as chemosensitizers, meaning they can be used in combination with other established anticancer drugs to produce synergistic effects. nih.gov This represents a major opportunity to improve treatment outcomes in solid tumors and other malignancies. nih.gov

The rich chemical diversity and broad biological activity of pyrrolopyridine derivatives provide a fertile ground for drug discovery, with the potential to yield novel and effective therapies for a range of human diseases.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 2-Propyl-1H-pyrrolo[2,3-c]pyridine and its Analogs

The therapeutic versatility of the pyrrolopyridine core stems from its ability to interact with a diverse array of biological targets. Analogs of this compound have shown activity against numerous important enzyme families and receptors. Future research will likely expand this scope to uncover novel targets and therapeutic indications.

Key areas for exploration include:

Kinase Inhibition: The related pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds are central to many kinase inhibitors. mdpi.commdpi.com Derivatives have shown potent inhibition of targets like Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase. mdpi.comnih.govrsc.orgresearchgate.net Future studies could investigate this compound and its analogs as inhibitors of these and other kinases implicated in cancer and inflammatory diseases.

Epigenetic Targets: A novel series of 1H-pyrrolo[2,3-c]pyridine derivatives were recently identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator in cancer. nih.gov This opens a promising avenue for developing this compound-based agents for acute myelogenous leukemia (AML) and other malignancies. nih.gov

Antiviral and Antimicrobial Activity: Various pyrrole-containing compounds are known for their antiviral and antimicrobial properties. nih.govnih.gov For instance, some pyrrolopyridine derivatives have been investigated as HIV-1 integrase inhibitors. nih.gov Given the urgent need for new antimicrobial agents, screening this compound analogs against resistant strains of bacteria and various viruses is a logical next step. nih.govnih.gov

Central Nervous System (CNS) Disorders: The structural similarity of the pyrrolopyridine nucleus to endogenous neurotransmitters suggests potential applications in neurology. Some derivatives have been studied for sedative and analgesic activities, indicating possible interactions with CNS targets. mdpi.com Further exploration could focus on receptors and enzymes involved in neurodegenerative diseases like Alzheimer's, where CSF1R inhibitors have already shown potential. mdpi.com

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of therapeutic agents is intrinsically linked to the ability to synthesize them efficiently, economically, and sustainably. While classical methods like the Fischer indole (B1671886) synthesis have been adapted for pyrrolopyridines, modern organic chemistry offers numerous opportunities for improvement. rsc.org

Future synthetic research should prioritize:

Green Chemistry Principles: The development of one-pot, solvent-free syntheses for related heterocyclic systems, such as pyrano[2,3-c]pyrazoles, serves as a model for greener routes. mdpi.com Applying these principles to the synthesis of this compound would reduce waste, energy consumption, and the use of hazardous reagents.

Catalyst-Free Reactions: Exploring cyclocondensation reactions under catalyst-free conditions can simplify purification processes and lower costs, as demonstrated in the synthesis of some pyrrolo[2,3-d]pyrimidin-4-ones. researchgate.net

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes. This technology would be particularly beneficial for large-scale production of a promising drug candidate.

Novel Coupling Strategies: Modern cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are instrumental in creating diverse libraries of analogs by attaching various substituents to the core scaffold. mdpi.comnih.gov Refining these methods to be more efficient and tolerant of a wider range of functional groups will accelerate the drug discovery process. nih.gov

Integration of Advanced Computational Approaches (e.g., Artificial Intelligence, Machine Learning) in Drug Design

Computational tools are becoming indispensable in modern drug discovery, offering the ability to predict molecular interactions, properties, and activities, thereby saving time and resources.

The integration of these technologies can significantly impact the development of this compound-based therapeutics:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel biological targets for which the pyrrolopyridine scaffold might have a high binding affinity.

Virtual Screening and Lead Optimization: Molecular docking studies are already used to predict how these compounds bind to their targets, such as tubulin or Hsp90. nih.govmdpi.com Machine learning models can be trained on existing structure-activity relationship (SAR) data to perform large-scale virtual screening of virtual compound libraries, identifying novel derivatives with potentially high potency and selectivity.

ADME/Tox Prediction: A critical hurdle in drug development is ensuring a favorable pharmacokinetic and safety profile. Computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, early in the design phase. This allows chemists to prioritize the synthesis of compounds with a higher likelihood of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and constraints. This could lead to the creation of novel this compound analogs with optimized efficacy and drug-like characteristics.

Clinical Translation Prospects and Identification of Candidate Molecules

Translating a promising compound from the laboratory to the clinic is a complex, multi-stage process. For this compound or its analogs to become clinical candidates, a systematic and rigorous preclinical evaluation is necessary.

The pathway to clinical translation involves:

In Vivo Efficacy: The optimized compounds must be tested in relevant animal models of disease. For example, an anticancer candidate would be evaluated in xenograft models to demonstrate its ability to suppress tumor growth in a living organism. nih.govnih.gov

Pharmacokinetic and Toxicological Studies: Comprehensive studies are required to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. Rigorous toxicology testing is performed to identify a safe dose for first-in-human studies.

Identification of a Clinical Candidate: Based on the collective data, a single compound is selected as a clinical candidate. This molecule must exhibit a clear therapeutic advantage and a favorable safety profile to justify testing in humans. For example, the pyrrolo[2,3-b]pyridine derivative 25a was identified as a candidate chemosensitizer due to its high selectivity, excellent oral bioavailability in mice, and synergistic antitumor activity in xenograft models. nih.gov

Design and Development of Multi-Targeted Therapeutic Agents

Complex diseases like cancer often involve multiple pathological pathways, making them difficult to treat with single-target agents. The development of multi-targeted drugs, which can inhibit several key targets simultaneously, is a powerful strategy to improve efficacy and overcome drug resistance.

The this compound scaffold is an excellent starting point for designing such agents:

Multi-Kinase Inhibitors: Many successful cancer drugs, such as Sunitinib, are multi-targeted tyrosine kinase inhibitors (TKIs). mdpi.com The pyrrolopyrimidine scaffold, structurally related to pyrrolopyridine, has been used to develop inhibitors that target multiple kinases like VEGF, PDGF, KIT, and FLT3. mdpi.com A similar strategy could be applied to design this compound derivatives that inhibit several kinases involved in tumor growth and angiogenesis.

Dual-Action Compounds: Research could focus on designing molecules that combine two distinct mechanisms of action. For instance, a compound could be engineered to inhibit both a kinase and an epigenetic target like LSD1, potentially leading to a synergistic antitumor effect.

Overcoming Resistance: By hitting multiple targets, these agents can be more effective against cancers that have developed resistance to single-target therapies. mdpi.com This approach is particularly relevant for diseases driven by complex signaling networks.

Q & A

Q. Advanced

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (R² > 0.85 in kinase inhibition studies) .
  • Docking Screens : Virtual screening against kinase libraries (e.g., PDB entries 4R3T for CDK1) identifies off-target effects early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.